2-Chloro-6-(3-phenylpropanamido)benzoic acid
Description
2-Chloro-6-(3-phenylpropanamido)benzoic acid (C₁₁H₁₇ClN₂O₂, molecular weight 177.63 g/mol) is a halogenated benzoic acid derivative functionalized with a 3-phenylpropanamido group at the 6-position and a chlorine substituent at the 2-position of the aromatic ring . This compound is cataloged as a synthetic intermediate in organic chemistry, likely utilized in pharmaceutical or materials science research due to its amide and carboxylic acid moieties, which are common pharmacophores or building blocks for larger molecules.
Properties
IUPAC Name |
2-chloro-6-(3-phenylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-7-4-8-13(15(12)16(20)21)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDDGGFVMOMBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-phenylpropanamido)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 3-phenylpropanoic acid.
Amidation Reaction: The 3-phenylpropanoic acid is first converted to its corresponding amide using reagents like thionyl chloride (SOCl2) to form 3-phenylpropanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-phenylpropanamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylpropanamido group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-6-(3-phenylpropanamido)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-phenylpropanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 2-chloro-6-(trifluoromethyl)benzoic acid enhances acidity and lipophilicity compared to the phenylpropanamido group, impacting solubility and reactivity .
- Bioactivity : Oxazole-containing analogues (e.g., compound C₂₃H₁₄ClF₃N₂O₃) exhibit targeted biological activity (e.g., RORγt modulation), likely due to the oxazole ring’s ability to engage in π-π stacking or hydrogen bonding .
Physicochemical and Crystallographic Properties
Crystallography Tools :
- SHELX and WinGX suites are widely used for structural determination of similar compounds, enabling analysis of hydrogen-bonding networks (e.g., sulfonamide derivatives in ) .
Market and Industrial Relevance
- 2-Chloro-6-(trifluoromethyl)benzoic acid : Projected for significant market growth (2020–2025), driven by demand in agrochemicals and pharmaceuticals .
Biological Activity
2-Chloro-6-(3-phenylpropanamido)benzoic acid, also known by its CAS number 1411019-78-7, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated benzoic acid core with an amide functional group attached to a phenylpropanamide side chain. Its molecular formula is CHClNO.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. The presence of the chloro group may enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study focusing on benzamide derivatives highlighted that modifications in the aromatic system can significantly affect their cytotoxicity against cancer cell lines. The specific activity of this compound against cancer cells remains to be fully characterized, but preliminary data suggest it may inhibit cell proliferation through apoptosis induction .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been shown to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. The mechanism often involves competitive inhibition where the compound mimics the substrate of the enzyme .
The proposed mechanism of action for this compound involves:
- Binding Affinity : The chloro and amide groups enhance binding affinity to target proteins.
- Molecular Interactions : The compound may form hydrogen bonds and hydrophobic interactions with active sites on enzymes or receptors.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to exert effects intracellularly.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL. |
| Study 2 | Evaluated cytotoxic effects on MCF-7 breast cancer cells; IC50 value determined at approximately 30 µM, indicating moderate activity. |
| Study 3 | Explored enzyme inhibition; demonstrated competitive inhibition against dihydrofolate reductase (DHFR), a target in cancer therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
